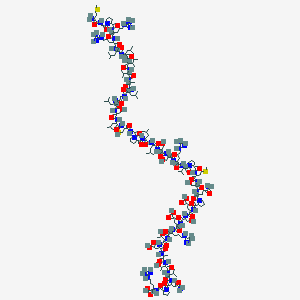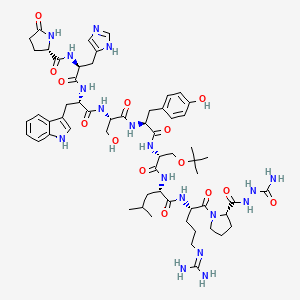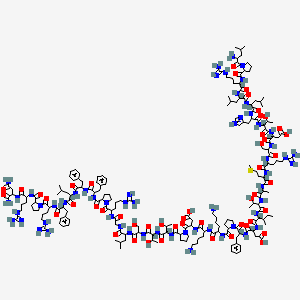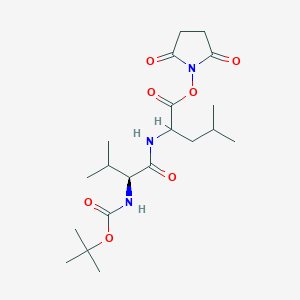
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester generally involves the coupling of the corresponding carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent. Recent advancements have introduced more efficient strategies, such as employing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis, allowing the reaction to proceed under mild conditions without the need for additional acid/base, making the process environmentally benign and cost-effective (Huang & Feng, 2016).
Molecular Structure Analysis
The molecular structure of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is characterized by its active ester functionality, which is highly reactive towards nucleophilic attack by amino groups. This reactivity is crucial for its application in peptide bonding. Detailed structural analysis, such as crystal structure determination, provides insight into the molecule's conformation and reactivity (Narula, Patel, Singh, & Chauhan, 1990).
Chemical Reactions and Properties
N-Hydroxysuccinimide esters, including the specific molecule , are known for their versatility in chemical reactions. They can react with active methylene compounds under basic conditions to produce substituted tetramic acids, showcasing their broad reactivity spectrum. Such reactions are essential for synthesizing various bioactive molecules and functional materials (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Physical Properties Analysis
The physical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as solubility, melting point, and stability, are influenced by its structural features. These properties are crucial for determining the conditions under which the compound can be stored and handled without undergoing degradation or loss of reactivity. The susceptibility of NHS esters to hydrolysis, especially in the presence of moisture, necessitates careful handling and storage conditions to maintain their reactivity (Klykov & Weller, 2015).
Chemical Properties Analysis
The chemical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as reactivity towards nucleophiles, hydrolysis rates, and stability under various pH conditions, are central to its application in peptide synthesis and bioconjugation. Understanding these properties enables the optimization of reaction conditions and the development of new methodologies for peptide and protein modification (Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization, Lim et al., 2014).
Aplicaciones Científicas De Investigación
Role in Organic Synthesis and Drug Development
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is used in the synthesis of complex organic molecules. Its application extends to the development of prodrugs and the modification of pharmacologically active compounds to improve their bioavailability and efficacy. For example, ester prodrugs have been developed to enhance the pharmacokinetic profiles of antiviral agents, demonstrating the critical role of such compounds in medicinal chemistry (Hanadi Sinokrot et al., 2017).
Application in Materials Science
In materials science, compounds like N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester contribute to the fabrication and modification of polymers with potential biomedical applications. For instance, the development of biocompatible materials that can be used for drug delivery systems or as components of medical devices highlights the versatility of these chemical tools in creating innovative solutions for healthcare challenges (Zilin Ni et al., 2016).
Contribution to Peptide Research and Therapeutics
The compound's role in peptide synthesis is notable, particularly in the formation of peptide bonds that are essential for creating therapeutic peptides and proteins. This application underscores the importance of such esters in the development of new treatments for various diseases, offering a pathway to designing peptides with specific biological activities (Jennifer G. Myles et al., 2018).
Importance in Bioconjugate Chemistry
Additionally, N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester plays a crucial role in bioconjugate chemistry, where it enables the conjugation of biomolecules to other entities, such as drugs, imaging agents, or targeting moieties. This application is vital for developing targeted therapy and diagnostic approaches, representing a bridge between chemical synthesis and biomedical research (C. Che et al., 2011).
Safety And Hazards
The safety and hazards associated with “N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester” are not specified in the search results.
Direcciones Futuras
The future directions for the use and study of “N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester” are not clear from the information available.
Please note that this information is based on the search results and may not be comprehensive or entirely accurate. For a detailed analysis, please consult a professional in the field.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOJZFQOOYKN-VYIIXAMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

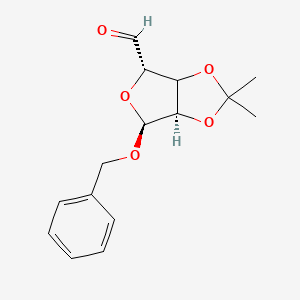
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
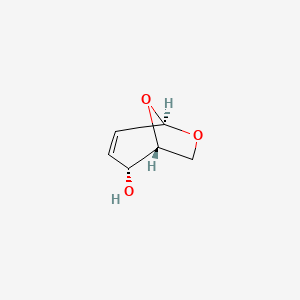
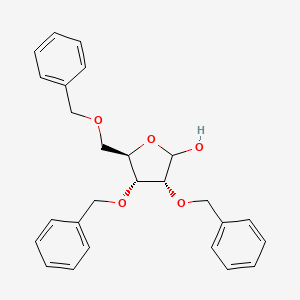
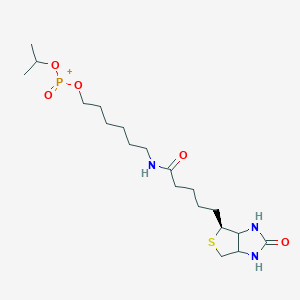
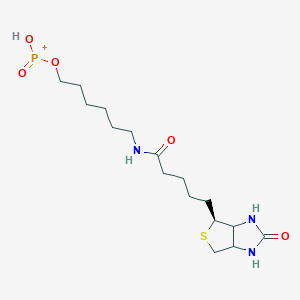
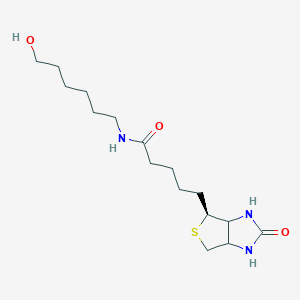
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)

